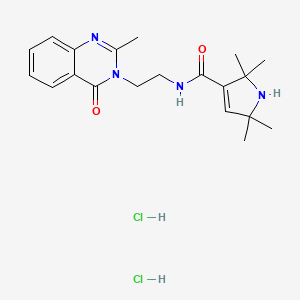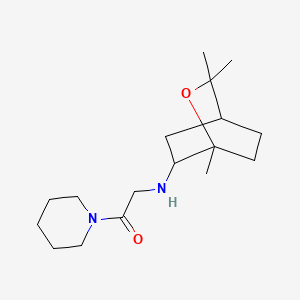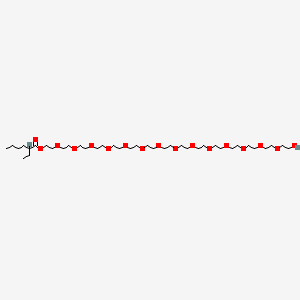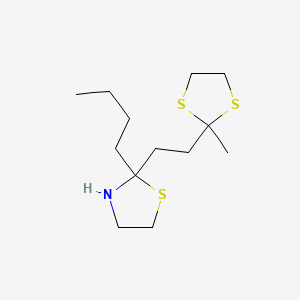
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
准备方法
The synthesis of 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of amines with arene aldehydes under refluxing toluene conditions . This process typically involves a one-pot, two-step synthesis that yields the desired thiazolidine derivative. Industrial production methods may involve the use of green chemistry principles to improve selectivity, purity, and yield while minimizing environmental impact .
化学反应分析
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can lead to the formation of functional 1,2-dithiolanes .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazolidine derivatives are known for their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine a valuable compound for drug development and other therapeutic applications.
作用机制
The mechanism of action of 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, allowing it to interact with biological molecules effectively . These interactions can lead to the modulation of various biological processes, contributing to its therapeutic effects.
相似化合物的比较
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can be compared to other thiazolidine derivatives, such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . While these compounds share a similar thiazolidine core, they differ in their specific substituents and biological activities. The unique combination of butyl and dithiolan groups in this compound contributes to its distinct properties and applications.
属性
CAS 编号 |
156000-17-8 |
|---|---|
分子式 |
C13H25NS3 |
分子量 |
291.5 g/mol |
IUPAC 名称 |
2-butyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C13H25NS3/c1-3-4-5-13(14-8-9-17-13)7-6-12(2)15-10-11-16-12/h14H,3-11H2,1-2H3 |
InChI 键 |
HUZVZEOLPFEDRF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(NCCS1)CCC2(SCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
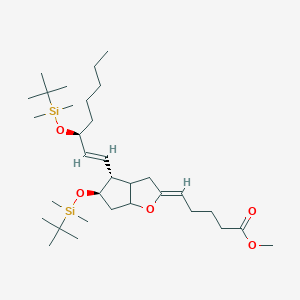
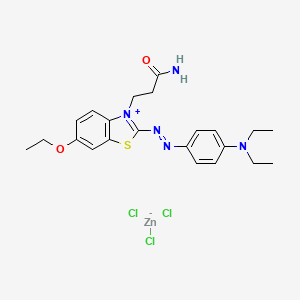
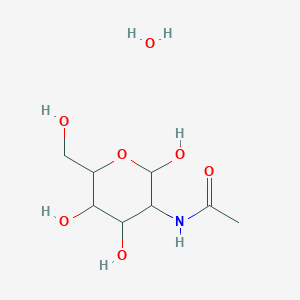
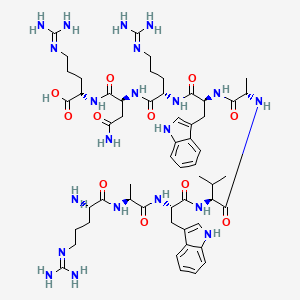

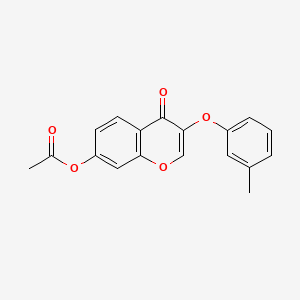

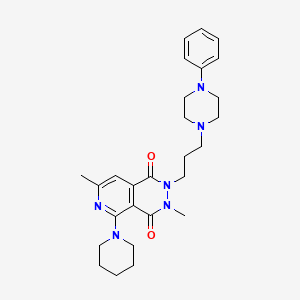
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)
![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)
